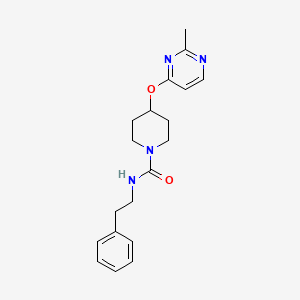

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

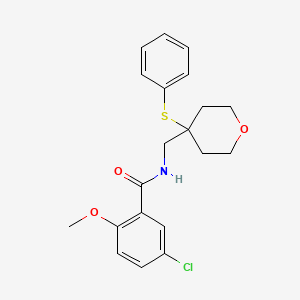

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide” is a chemical compound that contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The isothiazolidine ring in this compound is substituted with two oxygen atoms, making it a 1,1-dioxide . The compound also contains a phenyl ring and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenylboronic acid or phenylboronic ester with a suitable halogenated ethoxybenzenesulfonamide in the presence of a base . This is a common method for forming carbon-carbon bonds known as Suzuki-Miyaura cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isothiazolidine ring, the phenyl ring, and the benzenesulfonamide group . The ethoxy group would be attached to the benzenesulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group might make it more lipophilic (fat-soluble), while the sulfonamide group might contribute to its water solubility .Scientific Research Applications

Cyclooxygenase-2 Inhibitors

One area of application is the synthesis and evaluation of sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are explored for their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their selective inhibition capabilities, which could reduce side effects associated with non-selective COX inhibition. Hiromasa Hashimoto et al. (2002) highlighted the synthesis of a series of benzenesulfonamide derivatives showing potent COX-2 inhibition and improved COX1/COX-2 selectivity by introducing a fluorine atom into the molecule, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).

Anticancer Agents

Sulfonamide compounds have been evaluated for their anticancer effects. Chia-Ying Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including sulfonamide moieties, and assessed their anticancer potential across several cancer cell lines. They found that these compounds exhibited high anticancer activity, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, with certain derivatives showing higher potency and lower cytotoxicity compared to 5-fluorouracil (Tsai et al., 2016).

Antimicrobial Agents

Sulfonamide derivatives have also been studied for their antimicrobial properties. A study conducted by M. Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing the benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. The study found that certain compounds exerted significant antimycobacterial activity, with the introduction of specific moieties like benzo[1,3]dioxol enhancing the potency (Ghorab et al., 2017).

Enzyme Inhibition

Sulfonamide compounds have been identified as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase, which is involved in the kynurenine pathway of tryptophan degradation. This pathway has implications in various diseases, including neurological disorders. S. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, identifying compounds with potent inhibitory activity in vitro and after oral administration (Röver et al., 1997).

Electrochemical Properties

Sulfonamide derivatives have been explored for their electrochemical and spectroelectrochemical properties. H. Kantekin et al. (2015) synthesized novel metallophthalocyanines with sulfonamide groups and studied their redox behaviors. These compounds exhibit interesting electrochemical properties that could be utilized in various applications, including as materials in electronic devices (Kantekin et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from the G1 phase to the S phase. It plays a significant role in cellular proliferation and has been implicated in various diseases, including cancer .

Mode of Action

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing it from phosphorylating its substrates and thus halting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 by N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide affects several biochemical pathways. Most notably, it impacts the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle, effectively halting cell division . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide’s action primarily involve the inhibition of cell division . By preventing the progression of the cell cycle, the compound can induce cell cycle arrest and apoptosis . These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-2-24-16-8-10-17(11-9-16)26(22,23)18-14-4-6-15(7-5-14)19-12-3-13-25(19,20)21/h4-11,18H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAYJAULBALXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)

![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)